molecular formula C16H17ClFNO3S B2550357 N-(2-(2-chlorophenyl)-2-methoxyethyl)-4-fluoro-3-methylbenzenesulfonamide CAS No. 1795478-10-2

N-(2-(2-chlorophenyl)-2-methoxyethyl)-4-fluoro-3-methylbenzenesulfonamide

Cat. No.: B2550357
CAS No.: 1795478-10-2
M. Wt: 357.82
InChI Key: OEJAVBRHPIMVKR-UHFFFAOYSA-N
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Description

N-(2-(2-chlorophenyl)-2-methoxyethyl)-4-fluoro-3-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C16H17ClFNO3S and its molecular weight is 357.82. The purity is usually 95%.
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Scientific Research Applications

Structural Characteristics and Biological Activities

  • Fungicidal and Herbicidal Activities : Research on N-phenylbenzenesulfonamide derivatives indicates that the structural characteristics of these compounds can significantly influence their fungicidal activities against pathogens such as Pythium ultimum. The presence of specific substituents, such as 2-fluoro-4-chlorophenyl groups, has been highlighted as an important factor for enhancing both fungicidal and herbicidal activities (조윤기 et al., 2008).

  • Fluorination Effects in Organic Synthesis : The role of fluorine atoms in the structural framework of sulfonamide compounds, such as N-fluoro-(3,5-di-tert-butyl-4-methoxy)benzenesulfonimide, has been explored for improving enantioselectivity in organic synthesis. This demonstrates the potential of using fluorinated sulfonamide derivatives in stereoselective synthesis processes (H. Yasui et al., 2011).

  • Electrophilic Fluorinating Agents : Novel sulfonamide-based reagents have been developed for electrophilic fluorination, showcasing the versatility of sulfonamides in facilitating selective fluorination reactions, which are crucial in medicinal chemistry for modulating biological activity (Xu Yi et al., 2020).

  • Anti-HIV and Antifungal Applications : Sulfonamide derivatives bearing the 1,3,4-oxadiazole moiety have shown promise in anti-HIV and antifungal activities. This suggests that N-(2-(2-chlorophenyl)-2-methoxyethyl)-4-fluoro-3-methylbenzenesulfonamide could be explored for similar biological applications, given the relevance of the sulfonamide group in drug design (M. Zareef et al., 2007).

Mechanism of Action

Target of Action

It’s known that many bioactive aromatic compounds, including those with an indole nucleus, bind with high affinity to multiple receptors . This suggests that N-(2-(2-chlorophenyl)-2-methoxyethyl)-4-fluoro-3-methylbenzenesulfonamide may also interact with multiple targets.

Mode of Action

It’s known that compounds with similar structures can have diverse biological activities . This suggests that this compound may interact with its targets in a variety of ways, leading to different biological effects.

Biochemical Pathways

It’s known that compounds with similar structures can have diverse biological activities . This suggests that this compound may affect multiple biochemical pathways, leading to a variety of downstream effects.

Pharmacokinetics

It’s known that the pharmacokinetic properties of a compound can greatly impact its bioavailability . Therefore, the ADME properties of this compound would likely play a significant role in its overall effectiveness.

Result of Action

It’s known that compounds with similar structures can have diverse biological activities . This suggests that this compound may have a variety of molecular and cellular effects.

Action Environment

It’s known that environmental factors can greatly impact the effectiveness of a compound . Therefore, the action of this compound may be influenced by a variety of environmental factors.

Properties

IUPAC Name

N-[2-(2-chlorophenyl)-2-methoxyethyl]-4-fluoro-3-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClFNO3S/c1-11-9-12(7-8-15(11)18)23(20,21)19-10-16(22-2)13-5-3-4-6-14(13)17/h3-9,16,19H,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEJAVBRHPIMVKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NCC(C2=CC=CC=C2Cl)OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClFNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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